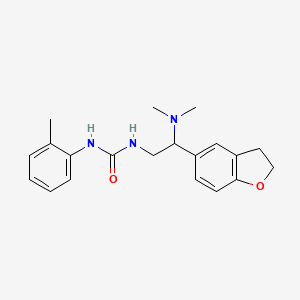
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a synthetic compound that has attracted significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dihydrobenzofuran moiety, a dimethylaminoethyl group, and an o-tolyl urea segment. Its molecular formula is C19H24N2O2, with a molecular weight of 316.41 g/mol. The structural characteristics contribute to its diverse biological activities.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Receptor Interaction : It may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory responses or cancer cell proliferation, such as kinases and phosphatases.
- Ion Channel Modulation : Potential effects on ion channels may alter cellular excitability and neurotransmission.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest significant anticancer properties. For instance, compounds with similar structures have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to over 100 μM against various cancer cell lines, including breast, prostate, and lung cancers .
- Antimicrobial Effects : Some derivatives have displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of urea derivatives similar to this compound:
Table 1: Summary of Biological Activities
| Study Reference | Activity Type | Observed Effect | Concentration (μM) |
|---|---|---|---|
| Antitumor | GI50 against OVCAR-4 ovarian cancer | 25.9 | |
| Antibacterial | MIC against S. aureus | 0.03 | |
| Anti-inflammatory | Cytokine inhibition | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzyl ring significantly influence the biological activity of the compound:
- Substituent Variations : Different functional groups on the aromatic rings can enhance or diminish efficacy against specific targets.
- Hydrophobicity and Solubility : The balance between hydrophilic and hydrophobic characteristics affects bioavailability and interaction with biological membranes.
属性
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-6-4-5-7-17(14)22-20(24)21-13-18(23(2)3)15-8-9-19-16(12-15)10-11-25-19/h4-9,12,18H,10-11,13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPAOZDUUKHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














